molecular formula C16H14O2 B13397093 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione CAS No. 121917-04-2

4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione

Cat. No.: B13397093
CAS No.: 121917-04-2
M. Wt: 238.28 g/mol
InChI Key: NELNWZJOZOSDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- is a complex organic compound with the molecular formula C16H14O2 It is known for its unique structure, which includes a methano bridge and a tetrahydro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between cyclopentadiene and 1,4-naphthoquinone under controlled conditions yields the desired product . The reaction is carried out in an inert atmosphere, often using solvents like toluene or xylene, and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride result in the formation of hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It can also form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The pathways involved include oxidative stress modulation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A structurally related compound with similar redox properties.

    Anthraquinone: Another quinone derivative with comparable chemical behavior.

    Tetrahydroanthracene: Shares the tetrahydro configuration but lacks the methano bridge.

Uniqueness

1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELNWZJOZOSDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737566
Record name 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121917-04-2
Record name 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.